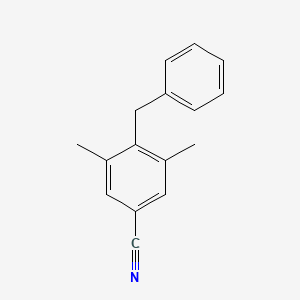

4-Benzyl-3,5-dimethylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C({16})H({15})N It is characterized by a benzyl group attached to a benzonitrile core, which is further substituted with two methyl groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3,5-dimethylbenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzonitrile.

Benzylation: The key step involves the benzylation of 3,5-dimethylbenzonitrile. This can be achieved using benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the benzylation reaction under milder conditions, reducing energy consumption and improving safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reagents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation to yield primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl positions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

Reduction: LiAlH(_4) in ether, H(_2) with a palladium catalyst.

Substitution: Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)).

Major Products

Oxidation: 4-Benzyl-3,5-dimethylbenzoic acid.

Reduction: 4-Benzyl-3,5-dimethylbenzylamine.

Substitution: Halogenated derivatives such as 4-(Bromobenzyl)-3,5-dimethylbenzonitrile.

Applications De Recherche Scientifique

4-Benzyl-3,5-dimethylbenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Benzyl-3,5-dimethylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as a nucleophile in various reactions, influencing the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylbenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.

4-Benzylbenzonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.

3,5-Dimethyl-4-methoxybenzonitrile:

Uniqueness

4-Benzyl-3,5-dimethylbenzonitrile is unique due to the combination of the benzyl and methyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Activité Biologique

4-Benzyl-3,5-dimethylbenzonitrile is an organic compound notable for its unique chemical structure, which includes a benzonitrile group with a benzyl moiety and two methyl groups at the 3 and 5 positions. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H17N

- Molecular Weight : 225.29 g/mol

- Appearance : Colorless to pale yellow solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrile functional group enhances its reactivity, allowing it to participate in diverse chemical reactions that can lead to significant biological effects. Studies suggest that this compound may inhibit specific enzymes or modulate receptor activities, which are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains and fungi. The presence of the benzonitrile moiety is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-HIV Activity

A notable area of research involves the anti-HIV potential of compounds related to this compound. In studies focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs), certain analogues demonstrated potent activity against wild-type HIV-1 and mutant strains. For example, compounds with similar structural characteristics have been optimized for enhanced efficacy against resistant strains of HIV, showcasing the potential for this compound in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Efficacy : A study evaluated a series of non-nucleoside inhibitors that included benzyl-substituted compounds. Some exhibited IC50 values in the nanomolar range against HIV-1, indicating strong antiviral properties .

- Structure-Activity Relationship (SAR) : Research on structural modifications has revealed that specific substitutions on the benzene ring can significantly enhance biological activity. For example, modifying alkyl groups at certain positions improved binding affinity and selectivity for viral targets .

- Comparative Analysis : In comparative studies with other similar compounds such as 4-Amino-3,5-dimethylbenzonitrile and 4-Cyanobenzylamine, this compound showed unique properties that may confer distinct advantages in therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H17N |

| Molecular Weight | 225.29 g/mol |

| Biological Activities | Antimicrobial, Anti-HIV |

| Solubility | Organic solvents |

Propriétés

Formule moléculaire |

C16H15N |

|---|---|

Poids moléculaire |

221.30 g/mol |

Nom IUPAC |

4-benzyl-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C16H15N/c1-12-8-15(11-17)9-13(2)16(12)10-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |

Clé InChI |

RYQPYXXCTKJBJH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1CC2=CC=CC=C2)C)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.